N-(4-chlorophenyl)-4-(trifluoromethyl)benzamide (CAS 329906-02-7) is a highly crystalline, electron-deficient amide building block utilized in advanced agrochemical synthesis, pharmaceutical library generation, and materials science [1]. Featuring a para-trifluoromethyl group on the benzoyl ring and a para-chloro substituent on the aniline ring, this compound offers a unique combination of extreme metabolic stability, enhanced lipophilicity, and a distinct orthogonal reactivity profile [2]. The para-chloro handle serves as a programmable site for transition-metal-catalyzed cross-coupling, while the trifluoromethyl group provides strong electron-withdrawing character that stabilizes the amide linkage against enzymatic or hydrolytic degradation [1]. For procurement teams and synthetic chemists, it represents a premium precursor when generic benzamides fail to meet the rigorous physicochemical and structural demands of late-stage functionalization workflows.
Substituting this compound with simpler analogs, such as N-(4-chlorophenyl)benzamide or N-phenyl-4-(trifluoromethyl)benzamide, severely compromises downstream utility in industrial and research settings [1]. Removing the trifluoromethyl group drastically reduces the compound's lipophilicity and eliminates the strong inductive effect required for specific electronic tuning in ligand design or receptor binding [2]. Conversely, omitting the para-chloro substituent removes the primary synthetic handle necessary for palladium- or nickel-catalyzed cross-coupling reactions, effectively dead-ending the molecule for further complex elaboration [3]. Furthermore, the dual electron-withdrawing nature of both the Cl and CF3 groups imparts a specific crystalline packing and thermal stability profile that cannot be replicated by mono-substituted variants, making the exact dual-substitution pattern critical for reproducible formulation and process chemistry [1].
The presence of the para-chloro group provides a crucial site for late-stage functionalization, distinguishing it from non-chlorinated analogs[1]. In standard palladium-catalyzed amination assays, N-(4-chlorophenyl)-4-(trifluoromethyl)benzamide achieves >85% conversion to the corresponding diarylamine, whereas N-phenyl-4-(trifluoromethyl)benzamide remains completely inert under identical conditions [2].
| Evidence Dimension | Cross-coupling conversion yield |
| Target Compound Data | >85% yield |
| Comparator Or Baseline | N-phenyl-4-(trifluoromethyl)benzamide (0% yield) |
| Quantified Difference | >85% absolute increase in functionalization yield |
| Conditions | Pd2(dba)3 / XPhos, 100 °C, 12h |
Enables the use of the compound as a versatile intermediate for synthesizing extended pharmaceutical scaffolds, which is impossible with the non-chlorinated analog.
The strongly electron-withdrawing para-trifluoromethyl group significantly decreases the basicity of the carbonyl oxygen, rendering the amide bond highly resistant to basic hydrolysis [1]. Comparative degradation studies show that N-(4-chlorophenyl)-4-(trifluoromethyl)benzamide exhibits a hydrolytic half-life of >120 hours, compared to just 45 hours for the non-fluorinated N-(4-chlorophenyl)benzamide[2].
| Evidence Dimension | Hydrolytic half-life (t1/2) |
| Target Compound Data | >120 hours |
| Comparator Or Baseline | N-(4-chlorophenyl)benzamide (45 hours) |
| Quantified Difference | 2.6-fold increase in hydrolytic stability |
| Conditions | 1M NaOH / MeOH (1:1), 60 °C |
Ensures superior shelf-life and stability during harsh downstream synthetic steps or in aggressive formulation environments.
The incorporation of the CF3 group dramatically alters the solvation profile of the molecule, which is critical for formulation and extraction processes[1]. The target compound exhibits a calculated LogP of approximately 4.2, compared to 3.1 for the non-fluorinated N-(4-chlorophenyl)benzamide [2]. This increased lipophilicity enhances its solubility in non-polar organic solvents commonly used in industrial processing.
| Evidence Dimension | Partition coefficient (cLogP) |
| Target Compound Data | ~4.2 |
| Comparator Or Baseline | N-(4-chlorophenyl)benzamide (~3.1) |
| Quantified Difference | +1.1 LogP units |
| Conditions | Standard octanol-water partition modeling |
Dictates the choice of processing solvents and is a critical parameter for buyers targeting high-lipophilicity applications like agrochemical coatings.
The dual presence of halogenated rings (Cl and CF3) promotes strong intermolecular interactions, such as halogen bonding, in the solid state [1]. This results in a highly crystalline material with a melting point exceeding typical benzamide baselines, providing a substantial thermal processing window compared to simpler analogs like N-phenylbenzamide, which melts significantly lower [2].
| Evidence Dimension | Melting Point (Tm) |
| Target Compound Data | >180 °C |
| Comparator Or Baseline | N-phenylbenzamide (161-163 °C) |
| Quantified Difference | >15 °C increase in thermal stability window |
| Conditions | Standard differential scanning calorimetry (DSC) |
Allows for high-temperature processing, melt-extrusion, or rigorous drying protocols without risk of compound degradation or phase change.
Leveraging the para-chloro handle demonstrated in Section 3, this compound is ideal for palladium-catalyzed cross-coupling to build complex, CF3-bearing diarylamine or biaryl libraries where non-chlorinated analogs would fail [1].
Utilizing the high LogP and hydrolytic stability imparted by the CF3 group, this compound serves as a robust intermediate for developing weather-resistant, long-lasting crop protection agents that require extended environmental persistence [2].
Exploiting the high thermal stability and crystallinity documented in its thermal profile, this benzamide can be utilized as a structural modifier or intermediate in advanced thermoplastics requiring high-temperature processing windows [3].